Methyl acetyl ricinoleate

Vue d'ensemble

Description

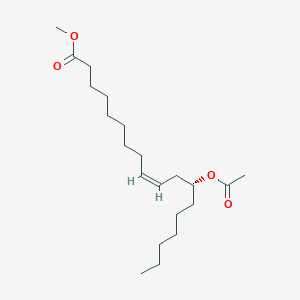

Methyl acetyl ricinoleate is a derivative of castor oil, specifically a methyl ester of acetylated ricinoleic acid. This compound is known for its use as a plasticizer, particularly in polyvinyl chloride (PVC) applications. It is a colorless to light yellow, clear, viscous liquid with a slight characteristic odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl acetyl ricinoleate is synthesized from methyl ricinoleate, which is derived from castor oil. The synthesis involves the acetylation of the hydroxyl group on the 12th carbon of methyl ricinoleate. This is typically achieved through interesterification with an excess of methyl acetate, catalyzed by sodium methoxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where methyl ricinoleate and methyl acetate are combined under controlled conditions to ensure complete acetylation. The product is then purified through solvent partitioning to obtain the desired purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl acetyl ricinoleate undergoes various chemical reactions, including:

Substitution: The ester group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the conditions used.

Substitution: Substitution reactions can yield different ester derivatives based on the nucleophile employed.

Applications De Recherche Scientifique

Plasticizer in Polyvinyl Chloride (PVC)

Overview:

Methyl acetyl ricinoleate has been identified as an effective plasticizer for polyvinyl chloride, enhancing flexibility and processability.

Applications:

- Construction Materials: Used in electric wires, carpets, hoses, and shoes.

- Performance: Improves the mechanical properties of PVC, making it suitable for high-performance applications in the construction industry .

Case Study:

A study published by CICECO demonstrated that this compound significantly enhances the flexibility and durability of PVC products. The results indicated that incorporating this compound improved tensile strength and elongation at break compared to traditional plasticizers .

Lubricants

Overview:

Due to its excellent lubricating properties, this compound is utilized in various lubrication applications.

Applications:

- Industrial Lubricants: Enhances performance in machinery and equipment.

- Personal Care Products: Serves as a lubricant in cosmetics and skin care formulations, providing a smooth application without greasiness .

Case Study:

Research indicates that using this compound in personal care products improves skin feel and reduces irritation compared to other synthetic lubricants. Its emollient properties make it suitable for sensitive skin formulations .

Protective Coatings

Overview:

The compound is also used in protective coatings due to its ability to form films that enhance durability.

Applications:

- Coatings for Wood and Metal: Provides a barrier against moisture and environmental damage.

- Adhesives: Acts as a co-solvent in food packaging adhesives, improving adhesion properties .

Case Study:

In studies focused on wood coatings, this compound was shown to improve water resistance and overall longevity of the finish, making it ideal for outdoor applications .

Cosmetics and Personal Care

Overview:

this compound is recognized for its role as an emollient and solubilizer in cosmetic formulations.

Applications:

- Skin Care Products: Enhances moisture retention and provides a soft feel.

- Makeup Products: Used in decorative cosmetics for better texture and application .

Case Study:

A comparative analysis of cosmetic formulations indicated that those containing this compound had superior moisturizing effects compared to formulations without it. This was attributed to its ability to form a protective layer on the skin .

Food Packaging

Overview:

In the food industry, this compound serves as an additive in packaging materials.

Applications:

- Adhesives for Food Packaging: Enhances the integrity of packaging materials while ensuring safety and compliance with food regulations .

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plasticizer | PVC products | Improved flexibility and durability |

| Lubricants | Industrial machinery, personal care products | Enhanced application feel |

| Protective Coatings | Wood and metal coatings | Moisture resistance |

| Cosmetics | Emollient in skin care | Improved texture and hydration |

| Food Packaging | Adhesives | Enhanced safety and compliance |

Mécanisme D'action

The primary mechanism by which methyl acetyl ricinoleate exerts its effects is through plasticization. As a plasticizer, it intercalates between polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. This is particularly evident in its application in PVC, where it lowers the glass transition temperature and enhances the material’s mechanical properties .

Comparaison Avec Des Composés Similaires

Methyl ricinoleate: The precursor to methyl acetyl ricinoleate, it has a hydroxyl group on the 12th carbon, which is acetylated in this compound.

Cardanol acetate: Another natural plasticizer derived from cardanol, used in similar applications.

Epoxidized fatty acid methyl esters: These are used as plasticizers and have similar applications but differ in their chemical structure and properties.

Uniqueness: this compound is unique due to its specific structure, which provides a balance of flexibility, compatibility, and low toxicity. Its derivation from castor oil, a renewable resource, also adds to its appeal as an environmentally friendly alternative to traditional plasticizers .

Propriétés

IUPAC Name |

methyl 12-acetyloxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYPQWMTBSLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859271 | |

| Record name | Methyl 12-(acetyloxy)octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

140-03-4 | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl O-acetylricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Methyl acetyl ricinoleate?

A: this compound exhibits potential as a plasticizer for Polyvinyl chloride (PVC) []. Plasticizers are crucial for enhancing the flexibility and workability of PVC.

Q2: How is this compound synthesized?

A: A recent study [] details an efficient synthesis method using ionic liquids as catalysts. Methyl ricinoleic acid and acetic anhydride react in the presence of the ionic liquid 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate. This method boasts a high conversion rate (97.21%) under optimized conditions (80°C, 1.5 hours, and a specific molar ratio of reactants and catalyst).

Q3: What is the significance of using ionic liquids in the synthesis of this compound?

A: Ionic liquids offer several advantages as catalysts in this synthesis []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.